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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)oxan-4-amine

CAS No.: 1173164-61-8

Cat. No.: B1371089

Get Quote

Introduction & Mechanistic Causality
Oxan-4-amine (4-aminotetrahydropyran) has emerged as a highly privileged bifunctional

building block in modern medicinal chemistry and drug discovery. The incorporation of the

oxane (tetrahydropyran) ring in place of a standard cyclohexyl or aliphatic moiety provides

profound pharmacokinetic advantages. Specifically, it typically lowers the cLogP by 1.0–1.5

units, pushing lead compounds into the optimal physicochemical space, while the ethereal

oxygen electronically deactivates adjacent carbons, effectively blocking CYP450-mediated

hydroxylation at the 4-position 1.

From a synthetic perspective, the primary amine of oxan-4-amine serves as a versatile

nucleophile. However, the steric bulk of the saturated six-membered ring dictates specific

reaction trajectories:

Nucleophilic Aromatic Substitution (SNAr): When reacting with electron-deficient aryl or

heteroaryl halides, the bulky oxane ring can hinder the formation of the anionic

Meisenheimer complex. Consequently, these reactions require elevated temperatures (80–

150 °C) and polar aprotic solvents (e.g., NMP, DMF) to stabilize the transition state 2.
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Aliphatic Nucleophilic Substitution (SN2): In standard alkylations, the steric hindrance of the

oxane ring can promote competing elimination (E2) pathways if the electrophile is also

hindered. This necessitates the careful selection of mild inorganic bases and optimized

solvent polarities to favor substitution.

Reaction Pathway Decision Matrix
The selection of the N-functionalization pathway depends entirely on the electronic and steric

nature of the electrophile.
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Reagent: NaBH(OAc)3
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Caption: Decision tree for oxan-4-amine N-functionalization based on electrophile

characteristics.
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Quantitative Data: Reaction Optimization Matrix
To establish a self-validating protocol, the following table summarizes the optimized conditions

for various nucleophilic substitutions involving oxan-4-amines, derived from validated medicinal

chemistry campaigns 342.
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Experimental Protocols
Protocol A: General SNAr of Oxan-4-amine with
Heteroaryl Halides
This protocol is widely utilized in the synthesis of kinase inhibitors (e.g., optimizing

pyridinylimidazole scaffolds 2) and antiviral benzimidazole derivatives [[4]]().

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its

steric bulk prevents it from acting as a competing nucleophile. NMP is chosen over DMF for

reactions requiring temperatures >120 °C due to its higher boiling point and superior thermal

stability.
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Self-Validation: The protocol includes an LC-MS monitoring step that confirms the

consumption of the starting material and the presence of the product mass, validating the

reaction prior to workup.

Step-by-Step Methodology:

Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add the

heteroaryl halide (1.0 mmol, 1.0 eq) and oxan-4-amine hydrochloride (1.2 mmol, 1.2 eq).

Solvent & Base Addition: Suspend the reagents in anhydrous NMP (3.0 mL). Add DIPEA (3.0

mmol, 3.0 eq) dropwise. (Note: The excess base is required to neutralize the hydrochloride

salt of the amine and scavenge the acid generated during the reaction).

Reaction Execution: Seal the vial and subject the mixture to microwave irradiation at 120 °C

for 45 minutes (alternatively, heat in a conventional oil bath at 120 °C for 16 hours).

In-Process Monitoring: Sample 5 µL of the reaction mixture, dilute in 1 mL of MeOH, and

analyze via LC-MS. The reaction is validated when the starting electrophile peak is

consumed and the product mass [M+H]⁺ is the dominant signal.

Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with

half-saturated aqueous NaHCO₃ (3 × 10 mL) to remove NMP and DIPEA salts. Wash the

organic layer with brine (10 mL).

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a

gradient of 0-10% MeOH in DCM) to afford the pure N-(oxan-4-yl)heteroarylamine.

Protocol B: Base-Promoted N-Alkylation (SN2) of Oxan-
4-amine

Causality & Design: For SN2 alkylations, over-alkylation (formation of tertiary amines) is a

common side reaction. Using a slight excess of the oxan-4-amine relative to the alkyl halide,

combined with a mild inorganic base (K₂CO₃) in MeCN, maximizes the yield of the

secondary amine while suppressing E2 elimination.

Step-by-Step Methodology:
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Preparation: In a 50 mL round-bottom flask, dissolve oxan-4-amine free base (1.5 mmol, 1.5

eq) in anhydrous MeCN (10 mL).

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 eq). Stir the

suspension at room temperature for 10 minutes.

Electrophile Addition: Add the primary alkyl bromide (1.0 mmol, 1.0 eq) dropwise over 5

minutes.

Reaction Execution: Attach a reflux condenser and heat the mixture to 70 °C under a

nitrogen atmosphere for 8 hours.

Workup & Purification: Cool to room temperature and filter the mixture through a pad of

Celite to remove inorganic salts. Wash the filter cake with EtOAc (15 mL). Concentrate the

filtrate and purify via reverse-phase Prep-HPLC to isolate the target secondary amine.

Experimental Workflow Visualization

1. Reagent Prep
Oxan-4-amine +

Electrophile + DIPEA

2. Reaction
Heat at 100-120°C

(Thermal/Microwave)

3. Monitor
LC-MS / TLC

Check for completion

4. Workup
Aq. Quench & Extract

(EtOAc or DCM)

5. Purification
Silica Gel Chromatography

or Prep-HPLC

Click to download full resolution via product page

Caption: Standardized 5-step workflow for the SNAr of oxan-4-amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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